molecular formula C11H14S B13868704 2-(Hept-1-YN-1-YL)thiophene CAS No. 64146-58-3

2-(Hept-1-YN-1-YL)thiophene

Cat. No.: B13868704
CAS No.: 64146-58-3
M. Wt: 178.30 g/mol
InChI Key: RNAJSUMFXRLJEW-UHFFFAOYSA-N
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Description

2-(Hept-1-YN-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hept-1-YN-1-YL)thiophene typically involves the reaction of thiophene with hept-1-yne under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Hept-1-YN-1-YL)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hept-1-YN-1-YL)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hept-1-YN-1-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules. In material science, its electronic properties are exploited in the design of organic semiconductors and other electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hept-1-YN-1-YL)thiophene is unique due to its hept-1-yn-1-yl substituent, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and molecules with specific properties .

Properties

CAS No.

64146-58-3

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

2-hept-1-ynylthiophene

InChI

InChI=1S/C11H14S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-5H2,1H3

InChI Key

RNAJSUMFXRLJEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=CS1

Origin of Product

United States

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